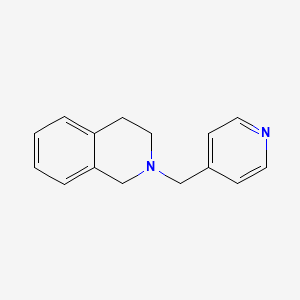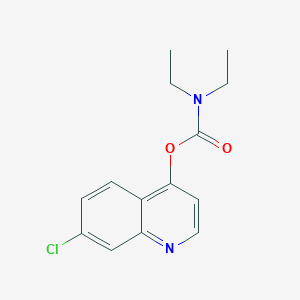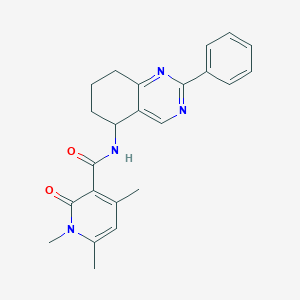![molecular formula C10H14BrN3O B5675050 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5675050.png)
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine, also known as BRD7389, is a small molecule that has been synthesized for scientific research applications. It belongs to the class of pyrazole compounds and has been found to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of HDACs by 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine leads to changes in gene expression, which can result in the inhibition of tumor growth and the modulation of the immune response.
Biochemical and Physiological Effects
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has also been found to modulate the immune response by regulating the production of cytokines and chemokines. In addition, it has been shown to have antiviral and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in lab experiments is its high purity, which ensures reproducibility of results. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is also stable under standard laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in scientific research. One potential application is in the treatment of cancer. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been found to have antiviral properties, and further research is needed to determine its efficacy in treating viral infections in vivo. Additionally, the use of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been used in various scientific research applications due to its potential therapeutic applications. It has been found to have anti-inflammatory, antitumor, antiviral, and antibacterial properties. 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSJYCGWTUJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)
![N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674985.png)
![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)

![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
![N-[(3S*,4R*)-1-[(5-chloro-2-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5675027.png)
![1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}-4-(4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B5675028.png)

![N'-[(3S*,4R*)-1-(2-furylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5675035.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5675042.png)
![9-[3-(2-ethoxyethoxy)benzoyl]-2-methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675056.png)
![(1S*,5R*)-3-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5675059.png)